![molecular formula C22H18FN3O3 B2381929 1-(4-fluorobenzyl)-3-(2-methoxybenzyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione CAS No. 931707-78-7](/img/structure/B2381929.png)
1-(4-fluorobenzyl)-3-(2-methoxybenzyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-fluorobenzyl)-3-(2-methoxybenzyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione is a chemical compound that has gained attention in the scientific community due to its potential applications in medicinal chemistry. This compound belongs to the class of pyrido[2,3-d]pyrimidine derivatives, which have been extensively studied for their therapeutic properties.
科学的研究の応用
Novel Nitrogen Protection of Pyrimidines
Research by Kraljević et al. (2011) on N-methoxymethylated (MOM) pyrimidine derivatives, including pyrimidine-2,4-diones with fluorinated side chains, highlighted their potential as tracer molecules for non-invasive imaging techniques like positron emission tomography (PET). These compounds, through their structural modifications and introduction of fluorine, offer insights into developing diagnostic tools for various diseases, emphasizing the utility of pyrimidine derivatives in enhancing molecular imaging technologies (Kraljević et al., 2011).
Urease Inhibition by Pyrimidine Derivatives
A study by Rauf et al. (2010) synthesized pyrido[1,2-a]pyrimidine-2,4(3H)-dione derivatives and evaluated their urease inhibition activity. Their findings demonstrated that certain derivatives exhibit significant urease inhibitory properties, suggesting potential applications in designing urease inhibitors, which could be beneficial in treating diseases caused by urease-producing bacteria (Rauf et al., 2010).
Synthesis and Structural Exploration
Ashraf et al. (2019) explored the synthesis of (hydroxybenzoyl)pyrido[2,3-d]pyrimidine heterocycle derivatives, offering insights into their structural, spectral, and computational aspects. This research contributes to understanding the chemical behavior of such compounds, paving the way for their application in designing novel materials with specific electronic and optical properties (Ashraf et al., 2019).
Herbicidal Activities
A study on 6-(trifluoromethyl)pyrimidine-2,4(1H,3H)-dione compounds by Huazheng (2013) showed that certain derivatives exhibit high herbicidal activities. This indicates the potential of pyrimidine derivatives in agricultural applications, particularly in developing new herbicides that can effectively control weed growth (Huazheng, 2013).
特性
IUPAC Name |
1-[(4-fluorophenyl)methyl]-3-[(2-methoxyphenyl)methyl]pyrido[2,3-d]pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18FN3O3/c1-29-19-7-3-2-5-16(19)14-26-21(27)18-6-4-12-24-20(18)25(22(26)28)13-15-8-10-17(23)11-9-15/h2-12H,13-14H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFTPEBRSNNFREA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CN2C(=O)C3=C(N=CC=C3)N(C2=O)CC4=CC=C(C=C4)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18FN3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-fluorobenzyl)-3-(2-methoxybenzyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[3-(4-Chlorobenzoyl)piperidin-1-yl]-2,2,2-trifluoroethan-1-one](/img/structure/B2381847.png)
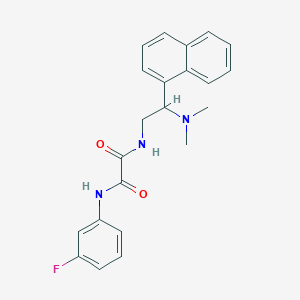
![(4-(3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(naphthalen-1-yl)methanone](/img/structure/B2381850.png)
![N-(4-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-2-oxo-2H-chromene-3-carboxamide](/img/structure/B2381851.png)
![6-[(E)-2-(3,4-dimethoxyphenyl)ethenyl]-5-nitro-1H-pyrimidine-2,4-dione](/img/no-structure.png)
![1-Methyl-3-(4-{[(3-methylpyridin-2-yl)oxy]methyl}piperidin-1-yl)-1,2-dihydropyrazin-2-one](/img/structure/B2381853.png)
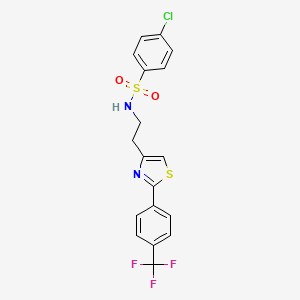
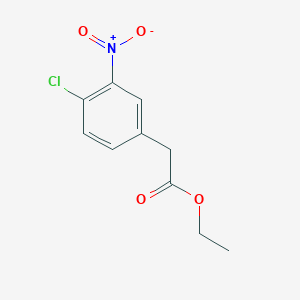
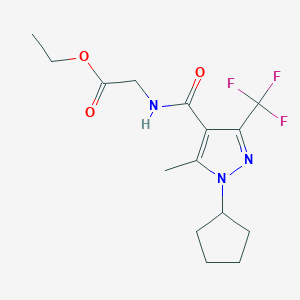

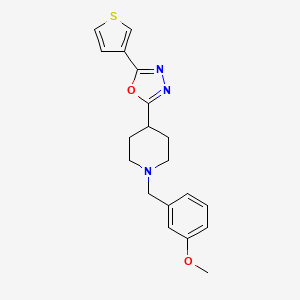
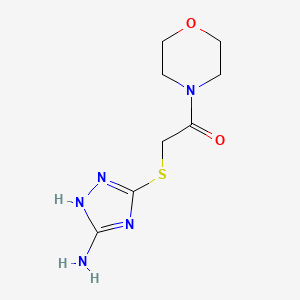
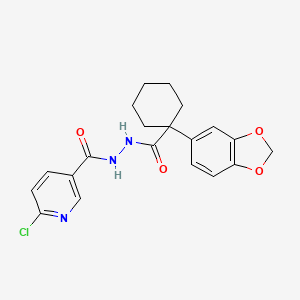
![Ethyl 4-(2-((8-oxo-5,6,7,8-tetrahydro-[1,3,4]thiadiazolo[3,2-a][1,3]diazepin-2-yl)thio)acetamido)benzoate](/img/structure/B2381869.png)